molecular formula C18H20N2O4 B13141937 (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid

(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid

Cat. No.: B13141937
M. Wt: 328.4 g/mol
InChI Key: RLDWWDMAKCIFKY-HOTGVXAUSA-N
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Description

(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid typically involves multi-step organic reactions. One common approach is the use of a chiral starting material to ensure the correct stereochemistry. The synthesis may include steps such as:

    Aromatic Substitution: Introduction of the phenyl groups through electrophilic aromatic substitution.

    Amidation: Formation of the amide bond between the amino acid and the aromatic ring.

    Hydrogenation: Reduction of any double bonds to achieve the desired saturation level.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is studied for its potential role in enzyme inhibition and protein interactions. It can serve as a model compound for understanding amino acid behavior in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid: This compound is unique due to its specific arrangement of aromatic rings and amino acid functionalities.

    (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.

    (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]pentanoic acid: Contains a pentanoic acid group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid

InChI

InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)/t15-,16-/m0/s1

InChI Key

RLDWWDMAKCIFKY-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C2=CC=CC(=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C2=CC=CC(=C2)CC(C(=O)O)N

Origin of Product

United States

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